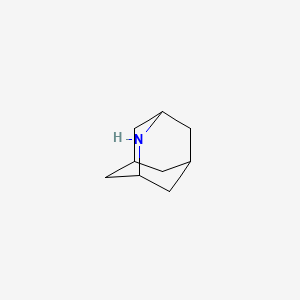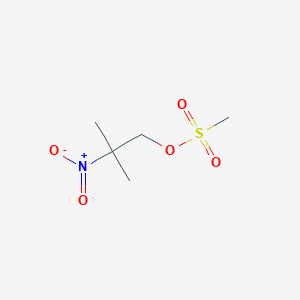
3-Amino-4-methyl-N-propylbenzamide
Übersicht
Beschreibung
3-Amino-4-methyl-N-propylbenzamide is a chemical compound with the molecular formula C11H16N2O . It is a crucial building block of many drug candidates .
Synthesis Analysis
The synthesis of this compound has been studied in a continuous flow microreactor system . The selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to obtain the compound . The reaction rate constants, activation energies, and pre-exponential factors were acquired by kinetics study in the microflow system .Molecular Structure Analysis
The linear formula of this compound is C11H16N2O . The InChI code is 1S/C11H16N2O.ClH/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9;/h4-5,7H,3,6,12H2,1-2H3,(H,13,14);1H .Chemical Reactions Analysis
The compound exhibits spectral signatures of intramolecular charge transfer (ICT) reaction . It shows large red-shifted emission in various solvents, with the emission maxima being highly sensitive to the solvent polarity .Physical and Chemical Properties Analysis
The molecular weight of this compound is 228.72 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Neurotropic and Psychotropic Profiling
- Novel compounds, including derivatives of 3-Amino-4-methyl-N-propylbenzamide, were studied for their neurotropic and psychotropic properties using various in vivo tests. One compound demonstrated significant anti-anxiety, anti-amnesic, and antihypoxic effects, indicating potential for further research in psychoactive drugs (Podolsky, Shtrygol’, & Zubkov, 2017).
Electrospray Mass Spectrometry in N-linked Carbohydrates
- Derivatives of this compound were used in a study on the electrospray and collision-induced dissociation fragmentation of N-linked carbohydrates. This research is crucial in understanding the structure and function of complex carbohydrates (Harvey, 2000).
Cancer Research: Kinesin Spindle Protein Inhibition
- In cancer research, a derivative of this compound was identified as a potent inhibitor of kinesin spindle protein (KSP), demonstrating significant potential as an anticancer agent. The study highlighted the compound's efficacy in inducing cell death and its suitability for clinical development (Theoclitou et al., 2011).
Insect Repellency and Toxicology
- Research on derivatives of this compound explored their use as insect repellents. Studies on Rhodnius prolixus, a vector of Chagas disease, investigated the behavioral and toxicological effects of these compounds, contributing to the development of effective insect control methods (Alzogaray, 2015).
Synthesis of Chlorantraniliprole
- The compound played a role in the synthesis of chlorantraniliprole, a pesticide. The study detailed the synthesis process, starting from 3-methyl-2-nitrobenzoic acid and involving various chemical reactions, highlighting its importance in developing agricultural chemicals (Chen Yi-fen, Li Ai-xia, & Jie Yafei, 2010).
Study in Molecular Imaging
- In molecular imaging, a fluorine-labeled derivative of this compound was used to study its biodistribution and pharmacokinetics in tumor-bearing rats. This research is crucial for understanding the delivery mechanisms of radiopharmaceuticals in cancer diagnosis and therapy (Brix et al., 2005).
Electrochemical Studies for Antioxidant Activity
- The electrochemical oxidation of amino-substituted benzamide derivatives, including this compound, was studied for their potential as antioxidants. This research is significant in understanding the free radical scavenging activity of these compounds (Jovanović et al., 2020).
Nickel Removal from Aqueous Solutions
- A study utilized a derivative of this compound in creating a novel adsorbent for removing Ni(II) from aqueous solutions. This highlights its application in environmental science and pollution control (Rahman & Nasir, 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-4-methyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9/h4-5,7H,3,6,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCKYTBTONLULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















